N~2~-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N~2~-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C7H15N7. It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones with triethyl orthoacetate. This cascade reaction proceeds through the formation of intermediate compounds, which undergo rearrangement and alkylation to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N2-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N~2~-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as an antitumor agent and in other therapeutic areas.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N2-Ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit adenosine A2a receptors, which play a role in various physiological processes. The compound’s structure allows it to interact with these receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
6,N~2~-Diaryl-1,3,5-triazine-2,4-diamines: These compounds share a similar triazine core but differ in their substituents, leading to variations in their chemical properties and applications.
2,4,6-Tris(dimethylamino)-1,3,5-triazine:
Uniqueness: Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
10409-75-3 |
---|---|
Molecular Formula |
C5H11N7 |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-N-ethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H11N7/c1-2-8-4-9-3(6)10-5(11-4)12-7/h2,7H2,1H3,(H4,6,8,9,10,11,12) |
InChI Key |
PESCTBYDMZJBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)NN |
Origin of Product |
United States |
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